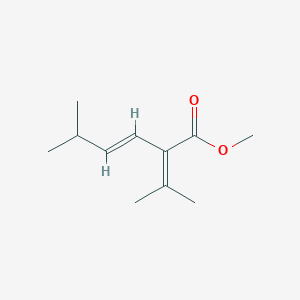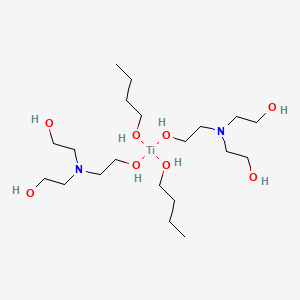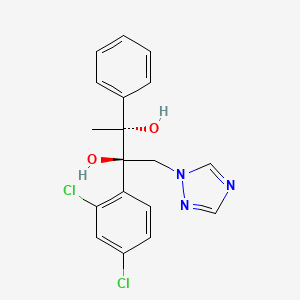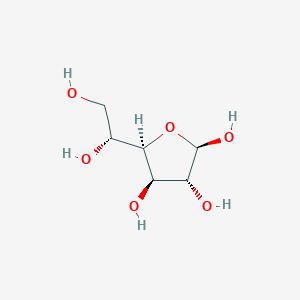
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) is a complex organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions. The compound is characterized by the presence of a diazonium group attached to an aromatic ring, which is further substituted with amino and dimethylamino groups. The tetrachlorozinc(2-) part of the compound indicates the presence of a zinc ion coordinated with four chloride ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) typically involves the diazotization of 3-amino-2-(dimethylamino)aniline. This process is carried out by treating the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is conducted at low temperatures (0-5°C) to stabilize the diazonium ion formed. The resulting diazonium salt is then treated with zinc chloride to form the tetrachlorozincate complex .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide are commonly used reagents.
Azo Coupling: Phenols or aromatic amines in alkaline conditions.
Reduction: Sodium bisulfite or stannous chloride.
Major Products Formed
Aryl Halides: From Sandmeyer reactions.
Azo Compounds: From coupling reactions.
Hydrazines: From reduction reactions.
Applications De Recherche Scientifique
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in labeling and detection techniques due to its ability to form colored compounds.
Medicine: Investigated for potential use in drug development and diagnostic assays.
Industry: Utilized in the production of pigments, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) primarily involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution reactions, where the nitrogen group is replaced by other nucleophiles. The diazonium ion can also participate in coupling reactions to form azo compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dimethylamino group, but with different functional properties.
Amino(dimethylamino)benzenediazonium tetrachlorozincate (21): A similar diazonium salt with different substituents.
Uniqueness
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ability to form stable diazonium ions and undergo various substitution and coupling reactions makes it a valuable compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
71436-92-5 |
|---|---|
Formule moléculaire |
C16H22Cl4N8Zn |
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
3-amino-2-(dimethylamino)benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C8H11N4.4ClH.Zn/c2*1-12(2)8-6(9)4-3-5-7(8)11-10;;;;;/h2*3-5H,9H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
JIDQBBOIOVOAAY-UHFFFAOYSA-J |
SMILES canonique |
CN(C)C1=C(C=CC=C1[N+]#N)N.CN(C)C1=C(C=CC=C1[N+]#N)N.Cl[Zn-2](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















